N-(2,6-dichlorophenyl)ethane-1-sulfonamide
Description
Overview of the Sulfonamide Functional Group in Chemical Research and Development
The sulfonamide functional group, characterized by the structure R−S(=O)₂−NR₂, is a cornerstone in medicinal chemistry and drug development. wikipedia.org It is a component of a wide array of pharmacologically active agents, including antibacterial, diuretic, anti-inflammatory, and hypoglycemic drugs. nih.govrug.nl The success of sulfonamides stems from their ability to act as bioisosteres for other functional groups, like carboxylic acids, and their capacity to form strong interactions with biological targets. nih.govresearchgate.net
In chemical research, the sulfonamide group is valued for its metabolic stability and rigid structure, which often results in crystalline derivatives, a useful property for the identification and purification of amines. wikipedia.orgresearchgate.net This functional group is typically synthesized by reacting a sulfonyl chloride with a primary or secondary amine. wikipedia.org The versatility of the sulfonamide moiety allows for the creation of vast libraries of compounds with a wide range of pharmacological activities, targeting everything from enzymes like carbonic anhydrase to microbial metabolic pathways. nih.govrug.nl
Significance of Dichlorophenyl Moieties in Synthetic Organic Chemistry and Biological Scaffolds
The dichlorophenyl group, particularly the 2,6-disubstituted isomer found in the title compound, is a significant structural motif in synthetic chemistry. The presence of two chlorine atoms on the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, and steric profile. These halogen atoms can alter the reactivity of the aromatic ring and provide sites for further chemical modification.
In the context of biological scaffolds, dichlorophenyl moieties are incorporated into a variety of compounds to enhance their activity. For instance, the 2,6-dichloro substitution pattern is a key feature of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, where it plays a crucial role in the molecule's therapeutic action. google.comgoogle.com The chlorine atoms can increase the binding affinity of a molecule to its target and improve its pharmacokinetic properties. nih.gov The investigation of dichlorophenyl-containing compounds has led to the development of ligands for specific biological targets, such as dopamine (B1211576) receptors, demonstrating their importance in designing selective therapeutic agents. nih.gov
Rationale for Academic Investigation of N-(2,6-dichlorophenyl)ethane-1-sulfonamide
The academic interest in this compound stems from the combination of its two key structural features: the proven sulfonamide functional group and the influential dichlorophenyl moiety. Researchers investigate this compound to explore how the interplay between these two groups affects its chemical and physical properties.
The primary rationale includes:
Synthetic Utility : It serves as a valuable building block in organic synthesis for creating more complex molecules.
Biological Screening : Given the broad biological activities of sulfonamides and halogenated compounds, this compound is a candidate for screening for potential antimicrobial, anti-inflammatory, or anticancer properties. rug.nl The specific 2,6-dichloro substitution may enhance such activities compared to other isomers.
Structure-Activity Relationship (SAR) Studies : By modifying the ethanesulfonamide (B75362) or the dichlorophenyl portions of the molecule, researchers can systematically study how structural changes impact its biological activity, contributing to the rational design of new drugs. thepharmajournal.comfiveable.me
The compound's properties are detailed in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉Cl₂NO₂S |
| Molecular Weight | 254.13 g/mol |
| Monoisotopic Mass | 252.97 g/mol |
| InChI Key | KFMUJPRKALTEJE-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)NC1=C(C=CC=C1Cl)Cl |
| Predicted XlogP | 2.5 |
Data sourced from PubChem. uni.lu
Current Research Trends and Unexplored Avenues for Related Ethane-1-sulfonamide Derivatives
Current research on sulfonamide derivatives is highly active, with a focus on developing novel therapeutic agents. Recent studies have explored new sulfonamide compounds for their DNA binding capabilities, enzyme inhibition (such as urease and carbonic anhydrase), and cytotoxicity against cancer cell lines. rsc.orgnih.govresearchgate.net Computational methods like molecular docking are increasingly used to predict the interactions of these derivatives with biological targets, guiding synthetic efforts. rsc.orgmdpi.com
For ethane-1-sulfonamide derivatives specifically, several avenues remain largely unexplored:
Bioisosteric Replacement : The ethyl group of the ethane-1-sulfonamide moiety could be replaced with other small alkyl or cyclic groups to probe the impact on selectivity and potency.
Scaffold Hopping : The dichlorophenyl ring could be replaced with other halogenated or non-halogenated aromatic or heterocyclic systems to discover entirely new classes of bioactive molecules. fiveable.me
Advanced Drug Delivery : Incorporating these derivatives into advanced drug delivery systems, such as those using metal-organic frameworks or phase change materials, could lead to targeted therapies with controlled release profiles. mdpi.com
Development of Novel Catalysts : The structural features of these compounds could be leveraged in the design of new catalysts for enantioselective synthesis. researchgate.net
The continued exploration of derivatives built upon the N-(phenyl)ethane-1-sulfonamide scaffold holds promise for the discovery of new chemical entities with valuable applications in medicine and materials science.
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Functional Group/Class | Context of Mention |
|---|---|---|
| This compound | Sulfonamide, Halogenated Aromatic | Main subject of the article |
| Sulfanilamide (B372717) | Sulfonamide | Progenitor of sulfa drugs wikipedia.org |
| Sulfamethoxazole | Sulfonamide | Widely used antibiotic wikipedia.org |
| Diclofenac | Carboxylic Acid, Halogenated Aromatic | NSAID containing a 2,6-dichlorophenyl group google.comgoogle.com |
| 4-aminobenzoic acid | Carboxylic Acid, Amine | Natural substrate mimicked by sulfonamide antibacterials researchgate.net |
| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Thiazolidinedione, Halogenated Aromatic | Compound studied for structure-toxicity relationships nih.gov |
| Ethanesulfonyl chloride | Sulfonyl Chloride | Reagent for synthesis of the title compound |
Structure
3D Structure
Properties
CAS No. |
560072-11-9 |
|---|---|
Molecular Formula |
C8H9Cl2NO2S |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
KFMUJPRKALTEJE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC=C1Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2,6 Dichlorophenyl Ethane 1 Sulfonamide
Established Synthetic Routes to N-(2,6-dichlorophenyl)ethane-1-sulfonamide
The primary and most direct method for the synthesis of this compound involves the reaction of 2,6-dichloroaniline (B118687) with ethanesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Precursor Chemistry and Starting Material Selection
The two key starting materials for the synthesis of this compound are 2,6-dichloroaniline and ethanesulfonyl chloride.
2,6-Dichloroaniline: This precursor is a white solid at room temperature. organic-chemistry.org It can be prepared through various methods, including the hydrogenation of 2,6-dichloronitrobenzene or through a multi-step process involving the chlorination of sulfanilamide (B372717) followed by desulfonation. organic-chemistry.organdersonsprocesssolutions.com An alternative laboratory preparation involves the chlorination of aniline (B41778) using a system of hydrochloric acid and hydrogen peroxide to form 2,4,6-trichloroaniline, which is then acetylated. The resulting 2,4,6-trichloroacetanilide undergoes catalytic reduction to remove the para-chloro group, followed by deprotection to yield 2,6-dichloroaniline. nih.gov
Ethanesulfonyl Chloride: This is a readily available sulfonylating agent. It is typically prepared by the chlorination of ethanesulfonic acid or its salts.
The selection of these precursors is based on their commercial availability and the straightforward nature of the subsequent sulfonylation reaction.
Detailed Reaction Mechanisms and Proposed Pathways
The synthesis of this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 2,6-dichloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of ethanesulfonyl chloride. This initial attack leads to the formation of a tetrahedral intermediate. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. The elimination of the chloride leaving group from the tetrahedral intermediate, facilitated by the base, results in the formation of the stable this compound product.
C₂H₅SO₂Cl + C₆H₃Cl₂NH₂ → C₂H₅SO₂NHC₆H₃Cl₂ + HCl
The presence of the two chlorine atoms in the ortho positions of the aniline ring may sterically hinder the approach of the sulfonyl chloride, potentially affecting the reaction rate.
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, base, reaction temperature, and reaction time.
While specific optimization data for the synthesis of this compound is not extensively published in the form of detailed tables, general principles for sulfonamide synthesis can be applied. For instance, in the synthesis of related N-aryl sulfonamides, solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and chlorinated solvents are commonly used. acs.org The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature. acs.org
The table below presents a hypothetical optimization study based on common practices in sulfonamide synthesis.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 0 to RT | 6 | Inquire |
| 2 | Tetrahydrofuran | Pyridine | RT | 12 | Inquire |
| 3 | Toluene | Sodium Bicarbonate | Reflux | 4 | Inquire |
| 4 | Acetonitrile (B52724) | Potassium Carbonate | 50 | 8 | Inquire |
Note: The yield data in this table is illustrative and represents typical ranges for analogous reactions. Actual yields would need to be determined experimentally.
Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica (B1680970) gel to remove any unreacted starting materials or byproducts. nih.gov
Derivatization Strategies and Synthesis of Analogues of this compound
The chemical structure of this compound offers several sites for modification to generate a library of analogues for further research. The most prominent positions for derivatization are the sulfonamide nitrogen and the ethane (B1197151) linker.
Functionalization at the Sulfonamide Nitrogen
The hydrogen atom on the sulfonamide nitrogen is acidic and can be replaced through various reactions, leading to N-substituted derivatives.
N-Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base. Ruthenium complexes have been shown to catalyze the N-alkylation of sulfonamides using alcohols as the alkylating agents. researchgate.net This method provides a greener alternative to the use of alkyl halides.
N-Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation of sulfonamides. acs.org For instance, aryl bromides or chlorides can be coupled with the sulfonamide in the presence of a palladium catalyst and a suitable ligand, such as t-BuXPhos, to afford N-aryl derivatives. acs.org Copper-catalyzed N-arylation reactions have also been reported for sulfonamides. google.com
The table below illustrates potential N-functionalization reactions.
| Reaction Type | Reagent | Catalyst/Conditions | Product Type |
| N-Methylation | Iodomethane | Base (e.g., K₂CO₃) | N-Methylated sulfonamide |
| N-Allylation | Allyl acetate | Pd catalyst (e.g., (S,S)-Trost ligand-(allyl-PdCl)₂) | N-Allylated sulfonamide mdpi.com |
| N-Arylation | Phenylboronic acid | Cu(OAc)₂, Base | N-Phenylated sulfonamide |
| N-Acylation | Acetyl chloride | Base (e.g., Pyridine) | N-Acetylated sulfonamide |
Modifications of the Ethane Linker
The ethane linker in this compound provides opportunities for introducing further chemical diversity.
While specific examples of modifying the ethane linker of this particular compound are scarce in the literature, general functional group transformations on alkyl chains can be considered. For instance, radical halogenation could introduce a handle for further substitution reactions. However, controlling the regioselectivity of such a reaction on the ethane group could be challenging.
More synthetically viable approaches would involve starting from a modified ethanesulfonyl chloride precursor where the desired functionality is already incorporated into the two-carbon chain. For example, using a precursor like 2-phenylethanesulfonyl chloride would lead to an analogue with a phenyl group on the ethane linker.
Substituent Variations on the Dichlorophenyl Ring
The introduction of substituents onto the dichlorophenyl ring of this compound is a key area of research for modifying its chemical and physical properties. The primary approach to achieving these variations is through the synthesis of substituted 2,6-dichloroanilines, which then serve as precursors for the final sulfonamide.
A common laboratory-scale preparation of substituted anilines involves the halogenation of sulfanilamide, followed by desulfonation. wikipedia.orgorgsyn.org This method allows for the introduction of various substituents onto the aromatic ring prior to the removal of the sulfonyl group, yielding a range of substituted anilines. Another industrial method involves the hydrogenation of substituted 2,6-dichloronitrobenzene derivatives. wikipedia.org
The synthesis of N-(2,6-dichlorophenyl)acetamide from 2,6-dichloroaniline and its subsequent study in various contexts also provides a basis for understanding how substituents on the phenyl ring can influence reactivity and potential applications. cymitquimica.com While direct substitution on the dichlorophenyl ring of the final sulfonamide product is challenging due to the deactivating effect of the chlorine atoms and the sulfonamide group, the synthesis from appropriately substituted anilines offers a versatile route to a library of derivatives.
A study on sulfonamides derived from 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid demonstrates the synthesis of a series of compounds with various substituents on a secondary aryl sulfonamide moiety. researchgate.net In this work, the 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetyl chloride was reacted with different N1-(substituted aryl)-p-aminobenzenesulfonamides to yield the final products. While not direct substitutions on the primary dichlorophenyl ring, this research highlights the tolerance of the N-(2,6-dichlorophenyl) scaffold to a variety of functional groups in a related molecular framework.
Table 1: Examples of Substituted Anilines as Precursors
| Precursor | Resulting Substituent on Dichlorophenyl Ring |
| 4-Methyl-2,6-dichloroaniline | Methyl |
| 4-Nitro-2,6-dichloroaniline | Nitro |
| 4-Methoxy-2,6-dichloroaniline | Methoxy |
This table is illustrative and based on the general availability of substituted anilines.
Novel Synthetic Approaches and Catalytic Methods Applied to Sulfonamide Synthesis
While specific novel synthetic approaches for this compound are not extensively documented, the broader field of sulfonamide synthesis offers several innovative methods that are applicable. Traditional synthesis relies on the reaction of a sulfonyl chloride with an amine, a method that has been used to produce analogous compounds like N-(2,6-dichlorophenyl)benzenesulfonamide. nih.gov
More advanced and catalytic methods are continuously being developed to improve efficiency, yield, and substrate scope. These include:
Metal-Catalyzed Cross-Coupling Reactions: These methods have become powerful tools for the formation of C-N bonds. While specific application to the target compound is not detailed, these reactions offer a potential alternative to classical methods.
One-Pot Syntheses: Processes that combine multiple reaction steps without the isolation of intermediates are highly desirable for their efficiency. Patents describe multi-step, one-pot syntheses for related compounds like N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine, which is an intermediate for the well-known drug Diclofenac. google.com
Catalytic Amination: The direct catalytic amination of sulfonyl chlorides presents a more atom-economical approach compared to traditional methods that often require a base. Research into the catalytic amination of ethanesulfonyl chloride with 2,6-dichloroaniline could provide a more streamlined synthesis of the target compound.
A Korean patent describes a method for preparing N-(2,6-dichlorophenyl) acetamidine (B91507) by reacting acetonitrile with 2,6-dichloroaniline in the presence of a Lewis acid catalyst like aluminum trichloride. google.com While this produces an amidine rather than a sulfonamide, it demonstrates a catalytic approach involving the 2,6-dichloroaniline precursor.
Table 2: Comparison of Synthetic Methods for Sulfonamides
| Method | Description | Advantages | Potential Application to Target Compound |
| Classical Synthesis | Reaction of ethanesulfonyl chloride with 2,6-dichloroaniline in the presence of a base. | Well-established, reliable for many substrates. | Direct and straightforward synthesis. |
| Catalytic Amination | Direct reaction of ethanesulfonyl chloride with 2,6-dichloroaniline using a catalyst. | Higher atom economy, potentially milder conditions. | More efficient and environmentally friendly synthesis. |
| One-Pot Synthesis from Precursors | Multi-step synthesis starting from simpler materials without isolating intermediates. | Increased efficiency, reduced waste. | Could be developed for large-scale production. |
Stereochemical Considerations in the Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound is an area of interest, particularly for applications where specific stereoisomers may exhibit enhanced biological activity or unique properties. While there is no specific literature on the stereoselective synthesis of this exact compound, general principles and methods for the synthesis of chiral sulfonamides are applicable.
If a chiral center is introduced into the ethanesulfonyl moiety, for example, by using a chiral 2-substituted ethanesulfonyl chloride, the resulting product would be a mixture of diastereomers. The separation of these diastereomers could be achieved by chromatographic methods.
Alternatively, asymmetric synthesis methodologies could be employed. These include the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, a chiral base could be used in the reaction between ethanesulfonyl chloride and 2,6-dichloroaniline to induce enantioselectivity if a prochiral center is present.
A relevant study describes the synthesis and pharmacological characterization of a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor, which contains a 2-(2,6-dichlorophenyl)acetyl moiety attached to a chiral dihydroisoquinoline scaffold. nih.govresearchgate.net The synthesis of this complex molecule involved the coupling of 2,6-dichlorophenylacetic acid with a chiral amine, highlighting the incorporation of the 2,6-dichlorophenyl group into a stereochemically defined structure. Although this is an amide and not a sulfonamide, the principles of joining a dichlorophenyl-containing fragment to a chiral molecule are demonstrated.
The development of stereoselective syntheses for analogues of this compound would be a valuable extension of its chemistry, opening up new avenues for research and application.
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallographic Studies of N-(2,6-dichlorophenyl)ethane-1-sulfonamide and its Derivatives
Studies on analogous sulfonamides, such as N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide, reveal that the molecule adopts a bent conformation at the sulfur atom. nih.gov For instance, in N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide, the C—SO2—NH—C torsion angle is -90.4 (2)°. nih.gov This highlights a common structural motif in this class of compounds. The two benzene (B151609) rings in this derivative are tilted relative to each other by 51.7 (1)°. nih.gov In another related molecule, N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a highly twisted conformation is observed, with the two aromatic rings being almost perpendicular to each other, at a dihedral angle of 70.68 (13)°. nih.govresearchgate.net This significant twist is attributed to the steric hindrance from the two ortho-chloro substituents on the phenyl ring. nih.gov
The molecular packing in the crystals of related sulfonamides is often dictated by the formation of hydrogen-bonded networks, leading to specific arrangements. nih.govnih.gov
Table 1: Selected Torsion Angles in Related Sulfonamide Derivatives
Interactive table
| Compound | Torsion Angle | Value (°) |
|---|---|---|
| N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | C—SO2—NH—C | 88.0 (2) |
| N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide (Molecule 1) | C—SO2—NH—C | 65.4 (2) |
| N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide (Molecule 2) | C—SO2—NH—C | -61.7 (2) |
| N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide | C—SO2—NH—C | 69.3 (4) |
Data sourced from related literature for comparative analysis. nih.gov
In the crystal structures of related sulfonamides, intermolecular N—H⋯O hydrogen bonds are a predominant feature, often linking molecules into chains or dimers. nih.govnih.gov For example, in N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide, molecules are linked by N—H⋯O interactions into chains with a C(4) graph-set notation along the nih.gov direction. nih.gov Similarly, in N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, molecules form centrosymmetric lactam-lactam dimers through mutual N—H⋯O hydrogen bonds. nih.govresearchgate.net
Intramolecular hydrogen bonds are also observed. In N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, an intramolecular amide N—H⋯O=Clactam hydrogen bond is present. nih.govresearchgate.net The presence of both inter- and intramolecular hydrogen bonds plays a crucial role in stabilizing the crystal packing. nih.gov
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For a related compound, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, this analysis revealed that the most significant contributions to crystal packing come from H⋯H (23.0%), O⋯H/H⋯O (20.1%), Cl⋯H/H⋯Cl (19.0%), C⋯C (11.2%), and H⋯C/C⋯H (8.0%) interactions. rsc.org Dark-red spots on the dnorm surface indicate short interatomic contacts, such as C—H⋯O and C—H⋯Cl interactions. rsc.org The shape-index of the Hirshfeld surface can also identify π–π stacking interactions, which are indicated by the presence of adjacent red and blue triangles. rsc.org
Solution-Phase Conformational Dynamics and Spectroscopic Insights (e.g., Advanced NMR, Vibrational Spectroscopy for Bond Information)
Spectroscopic techniques provide valuable information about the structure and behavior of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not detailed in the provided results, general characteristics for related sulfonamides can be inferred. In ¹H NMR spectra of similar sulfonamide derivatives, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet peak between 8.78 and 10.15 ppm. researchgate.net Aromatic protons are generally observed in the region between 6.51 and 7.70 ppm. researchgate.net For instance, in related sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid, the -SO₂NH- proton signal appears around 10.43-10.50 ppm. researchgate.net
Vibrational Spectroscopy (FT-IR): FT-IR spectroscopy is used to identify functional groups and provides information on bond vibrations. For sulfonamides, characteristic asymmetric and symmetric stretching vibrations of the SO₂ group are found in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. researchgate.net The stretching vibration of the S–N bond is typically observed in the region of 914–895 cm⁻¹. researchgate.net The N–H stretching vibrations in sulfonamides are generally seen in the range of 3263–3231 cm⁻¹. researchgate.net
Theoretical Calculations of Molecular Geometry and Conformational Landscapes
Density Functional Theory (DFT) calculations are frequently employed to complement experimental data and to predict molecular properties. For a Schiff base derivative containing a 2,6-dichlorophenyl group, (E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine, theoretical calculations were performed using the B3LYP method with a 6-31G(d,p) basis set. A comparison between the theoretically optimized structure and the experimental X-ray structure showed good correlation, with R² values of 0.987588 for bond lengths, 0.903946 for bond angles, and 0.99568 for torsion angles. Such theoretical studies are crucial for understanding the conformational preferences and electronic properties of molecules. nih.gov
Theoretical and Computational Investigations of N 2,6 Dichlorophenyl Ethane 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of N-(2,6-dichlorophenyl)ethane-1-sulfonamide. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's reactivity and intermolecular interaction potential.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in predicting a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.
For sulfonamide derivatives, the distribution of these orbitals is telling. The HOMO is typically located on the electron-rich aromatic ring, while the LUMO is often centered on the sulfonyl group and the adjacent phenyl ring. This distribution indicates that the aromatic portion of the molecule is prone to electrophilic attack, while the sulfonamide group can act as an electron acceptor. In a study on a similar Schiff base containing a dichlorophenyl group, the HOMO-LUMO energy gap was calculated to be 3.937 eV, indicating significant charge transfer within the molecule researchgate.net. The specific HOMO and LUMO energies for this compound would require specific DFT calculations, but the general principles for related structures are well-established researchgate.net.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Electrostatic Potential Surface (EPS) Mapping
Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) maps are invaluable for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. libretexts.org These maps display the electrostatic potential on the electron density surface of the molecule. libretexts.org
In this compound, the EPS map would likely show negative potential (typically colored red) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide linkage, indicating their role as hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atom attached to the sulfonamide nitrogen would exhibit a positive potential (blue), marking it as a hydrogen bond donor. researchgate.net The dichlorophenyl ring would also show regions of varying potential due to the electron-withdrawing nature of the chlorine atoms. Such maps are crucial for visualizing and predicting intermolecular interactions, including those with biological receptors. chemrxiv.orgscispace.com
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the conformational landscape and stability of molecules over time. For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent).
The conformational flexibility of sulfonamides is largely determined by the torsion angles around the S-N and S-C bonds. X-ray crystallography studies on analogous compounds provide insights into stable solid-state conformations. For instance, in N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide, the C—SO2—NH—C torsion angle is -90.4(2)°. In contrast, N-(2,6-dichlorophenyl)benzenesulfonamide exhibits a C—SO2—NH—C torsion angle of 82.5(2)°. nih.gov The two benzene (B151609) rings in these related structures are also tilted relative to each other. nih.govnih.gov MD simulations would allow for the exploration of the full range of motion and the relative energies of different conformers in solution, providing a more dynamic picture than static crystal structures.
Molecular Docking Simulations for Putative Target Interactions (In Silico Screening)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used in drug discovery to screen for potential ligands for a specific protein target. scirp.org For this compound, molecular docking could be employed to investigate its binding affinity and mode of interaction with various enzymes or receptors.
Sulfonamides are known to target a range of proteins, including carbonic anhydrases and various bacterial enzymes. semanticscholar.org In a docking study, the sulfonamide would be placed in the active site of a target protein, and its binding energy would be calculated. Favorable interactions, such as hydrogen bonds between the sulfonamide's N-H and S=O groups and amino acid residues in the active site, would contribute to a lower binding energy, indicating a more stable complex. For example, studies on other sulfonamides have shown binding affinities ranging from -6.6 to -8.2 kcal/mol for potential target proteins. semanticscholar.orgresearchgate.net The 2,6-dichloro substitution on the phenyl ring would play a significant role in the binding specificity and affinity due to steric and electronic effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a correlation between calculated molecular descriptors and experimentally determined activity.
For a series of sulfonamide derivatives, QSAR studies can identify the key structural features that influence their activity. Computational descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By developing a QSAR model, the activity of new, unsynthesized sulfonamides, including this compound, could be predicted. This approach is instrumental in guiding the design of more potent and selective compounds.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound.
DFT calculations can provide theoretical vibrational frequencies that correspond to the functional groups present in this compound. For instance, the characteristic stretching frequencies for the S=O and N-H bonds of the sulfonamide group can be calculated. Similarly, NMR chemical shifts for the hydrogen and carbon atoms can be predicted. While experimental spectra for the title compound are not detailed in the available literature, the synthesis and characterization of similar sulfonamides routinely involve IR and NMR spectroscopy to confirm their structure. nih.govnih.gov A good correlation between the predicted and experimental spectra would confirm the accuracy of the computed molecular geometry and electronic structure. researchgate.net
Molecular Interactions and Mechanistic Biochemistry in Vitro Studies
Elucidation of Specific Molecular Targets and In Vitro Binding Mechanisms
The foundational step in understanding the biochemical effect of any compound is the identification of its molecular targets. For N-(2,6-dichlorophenyl)ethane-1-sulfonamide, this information is not yet publicly accessible.
Identification of Target Proteins or Enzymes Through In Vitro Assays
As a sulfonamide, this compound is hypothesized to function as an enzyme inhibitor. The sulfonamide functional group is a well-established pharmacophore known to interact with the active sites of various enzymes, often mimicking a natural substrate or cofactor. In bacteria, for instance, sulfonamides famously inhibit dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis. However, without specific in vitro screening and assays, the explicit protein or enzyme targets of this compound remain unknown.
Kinetic Analysis of Enzyme Inhibition (e.g., IC50, Ki, Vmax, Km)
Quantitative assessment of enzyme inhibition provides crucial insights into the potency and mechanism of an inhibitor. Key parameters include:
IC50: The half-maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Ki: The inhibition constant, representing the binding affinity of the inhibitor to the enzyme.
Vmax: The maximum rate of an enzyme-catalyzed reaction.
Km: The Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax.
Currently, there are no published studies providing IC50, Ki, Vmax, or Km values for the interaction of this compound with any specific enzyme.
In Vitro Receptor Binding Affinity Studies (e.g., Kd Values)
Beyond enzyme inhibition, some compounds exert their effects by binding to cellular receptors. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its receptor. A lower Kd value signifies a higher binding affinity. There is no available data from in vitro receptor binding assays to determine the Kd values for this compound with any receptor.
Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound by systematically modifying its chemical structure. For this compound, specific SAR studies are not documented in the public domain. However, general principles can be inferred from the known properties of its constituent moieties.
Role of the Sulfonamide Moiety in Target Recognition and Binding
The sulfonamide group (-SO2NH-) is a critical component for the biological activity of this class of compounds. It is known to act as a key interacting group, often forming hydrogen bonds and coordinating with metal ions within the active site of target enzymes. The acidic proton on the nitrogen atom and the two oxygen atoms of the sulfonyl group can participate in crucial binding interactions that are essential for target recognition and inhibition.
Impact of Ethane (B1197151) Linker Modifications on Molecular Interactions
Currently, there is a lack of publicly available scientific literature detailing specific studies on the modification of the ethane linker of this compound. Consequently, the direct impact of altering this two-carbon chain on the compound's molecular interactions has not been formally reported. Structure-activity relationship (SAR) studies for the broader sulfonamide class have extensively investigated modifications to the aromatic ring and the sulfonamide group itself, but specific analysis of the ethane linker in this particular molecule is not documented. youtube.comyoutube.com
Investigation of In Vitro Antimicrobial and Antifungal Mechanisms
The antimicrobial and antifungal properties of this compound are understood primarily through the well-established mechanisms of the sulfonamide class of drugs.
Enzyme Inhibition in Microbial Pathways (e.g., Dihydropteroate Synthetase, Cytochrome P450)
Dihydropteroate Synthetase (DHPS) Inhibition
The principal mechanism of action for antimicrobial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). ceon.rsresearchgate.net This enzyme is critical in the folic acid (folate) synthesis pathway in many bacteria and fungi. It catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. uomus.edu.iqpharmacy180.com
This compound, due to the structural similarity of its core sulfonamide moiety to PABA, is presumed to act as a competitive inhibitor of DHPS. uomus.edu.iq By binding to the active site of the enzyme, it prevents PABA from binding, thereby blocking the synthesis of dihydropteroic acid, a direct precursor to dihydrofolic acid. pharmacy180.com This disruption of the folate pathway halts the production of essential downstream metabolites, particularly purines and thymidine, which are required for DNA and RNA synthesis. ceon.rs This ultimately leads to the cessation of microbial growth and reproduction, an effect known as bacteriostasis. researchgate.net
While this is the generally accepted mechanism, specific kinetic data, such as the inhibition constant (Kᵢ) for this compound against DHPS from various microbial sources, are not available in the reviewed literature.
Cytochrome P450 Inhibition
There are no specific reports in the scientific literature regarding the inhibitory effects of this compound on cytochrome P450 (CYP) enzymes. While some sulfonamide-containing compounds are known to interact with CYP enzymes, this has not been documented for this specific molecule.
Membrane Disruption Mechanisms (if reported)
Based on available scientific data, a mechanism of action involving direct physical disruption of microbial cell membranes has not been reported for this compound. Its antimicrobial activity is attributed to the targeted inhibition of metabolic pathways.
In Vitro DNA/RNA Interaction Studies and Mechanistic Insights
Direct interaction studies between this compound and nucleic acids (DNA/RNA) have not been reported in the scientific literature. The compound's effect on DNA and RNA is considered to be indirect. By inhibiting the de novo synthesis of folic acid, the compound depletes the cellular pool of nucleotides, which are the essential building blocks for DNA replication and RNA transcription. ceon.rspharmacy180.com This downstream effect, rather than a direct binding interaction, is the mechanistic link between the compound and the inhibition of nucleic acid-related processes in susceptible microorganisms.
N 2,6 Dichlorophenyl Ethane 1 Sulfonamide As a Chemical Probe or Synthetic Scaffold
Applications as a Chemical Biology Tool for Target Validation (In Vitro Context)
Chemical probes are small molecules used to study and validate the function of proteins and other biological targets in a laboratory (in vitro) setting. While specific target validation studies for N-(2,6-dichlorophenyl)ethane-1-sulfonamide are not extensively documented in public literature, its structural components suggest a strong potential for such applications. The sulfonamide functional group is a well-established pharmacophore known to interact with the active sites of various enzymes.
The potential mechanism of action for this compound as a probe would likely involve the inhibition of specific enzymes, leading to the disruption of essential biological pathways that can be measured in vitro. The 2,6-dichloro substitution on the phenyl ring plays a crucial role by providing steric bulk and increasing lipophilicity. These features can enhance binding affinity and specificity for a target protein and improve the molecule's ability to permeate cellular membranes in cell-based assays. The N-aryl sulfonamide scaffold is known to be active against a range of targets, including those involved in bacterial infections and inflammation. researchgate.net
For a compound to serve as a high-quality chemical probe for target validation, it must meet several criteria. The table below outlines these properties and assesses the potential of this compound based on its chemical characteristics.
Table 1: Evaluation of this compound as a Potential Chemical Probe
| Property | Requirement for a Chemical Probe | Analysis for this compound |
|---|---|---|
| Potency | High affinity for the intended target (typically nanomolar to low micromolar IC₅₀/Kᵢ). | The sulfonamide group is a known binder for enzyme classes like carbonic anhydrases and dihydropteroate (B1496061) synthetase. researchgate.net Potency would need to be determined experimentally for specific targets. |
| Selectivity | Minimal interaction with other proteins (off-targets) to ensure observed effects are due to modulating the intended target. | The 2,6-dichloro substitution pattern can confer selectivity by restricting the conformation of the molecule, allowing it to fit into specific binding pockets while excluding it from others. |
| Mechanism of Action | A well-defined and understood interaction with the target (e.g., competitive inhibition, allosteric modulation). | As a sulfonamide, it would likely act as an enzyme inhibitor. Its precise mechanism would require dedicated biochemical assays. |
| Cellular Activity | Ability to penetrate cell membranes to engage with intracellular targets in cell-based assays. | The dichlorophenyl group increases lipophilicity, which generally favors cell permeability. |
| Structural Analogue | Availability of a structurally similar but biologically inactive negative control to confirm that the observed phenotype is target-specific. | A negative control could potentially be synthesized, for example, by replacing the sulfonamide group with a non-binding isostere. |
Utility as a Precursor in the Synthesis of Complex Molecules and Advanced Materials
The most established role for this compound is as a versatile building block, or scaffold, in organic synthesis. Its stable chemical structure allows it to serve as a reliable starting point for the construction of more elaborate molecules, including novel pharmaceuticals and potentially advanced materials. The sulfonamide nitrogen and the aromatic ring are key sites for synthetic modification.
The core N-(2,6-dichlorophenyl) fragment is a key feature in many biologically active compounds. For instance, related structures containing the 2,6-dichlorophenylamino moiety are found in derivatives of diclofenac, which have been developed into complex sulfonamides with significant antibacterial activity. nih.gov In these syntheses, the dichlorophenyl group is retained as the core recognition element, while other parts of the molecule are elaborated to optimize biological activity. nih.gov
The compound can undergo several types of chemical reactions, making it a flexible precursor for a diverse range of products. These transformations allow chemists to append new functional groups, alter the electronic properties of the molecule, or link it to other molecular fragments.
Table 2: Synthetic Utility of the this compound Scaffold
| Reaction Type | Potential Site of Reaction | Description and Potential Products |
|---|---|---|
| N-Alkylation/N-Arylation | Sulfonamide Nitrogen | The hydrogen on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This is a common strategy in medicinal chemistry to explore structure-activity relationships. |
| Electrophilic Aromatic Substitution | Phenyl Ring | Although the ring is deactivated by the chlorine atoms, further functionalization (e.g., nitration, halogenation) at the para-position might be possible under forcing conditions, introducing new handles for further synthesis. |
| Oxidation | Ethane (B1197151) Chain | The ethane group could potentially be oxidized to introduce hydroxyl or carbonyl functionalities, providing new points for conjugation or modification. |
| Reduction | Sulfonamide Group | The sulfonamide can be reduced to the corresponding amine, fundamentally changing the nature of the scaffold and opening up different synthetic pathways. |
| Cross-Coupling Reactions | Phenyl Ring (via C-Cl bonds) | Advanced catalytic methods could potentially activate the C-Cl bonds for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of diverse molecular fragments. |
Design and Synthesis of this compound-based Affinity Labels or Fluorescent Probes
Building upon its role as a synthetic scaffold, this compound is an excellent candidate for the development of sophisticated chemical biology tools such as affinity labels and fluorescent probes. These tools are designed to identify, visualize, or quantify biological targets in complex biological systems.
Affinity Labels are molecules that contain both a targeting moiety, which directs the molecule to a specific protein's binding site, and a reactive functional group that forms a permanent covalent bond with a nearby amino acid residue. wikipedia.orgtaylorandfrancis.com This process irreversibly inactivates the target, allowing for its identification and the mapping of its binding site. wikipedia.org To convert this compound into an affinity label, a latent electrophilic group could be incorporated into its structure. The core sulfonamide would serve as the targeting element, guiding the probe to its enzymatic target.
Fluorescent Probes are created by attaching a fluorophore (a molecule that emits light upon excitation) to a targeting scaffold. These probes enable researchers to visualize the location and dynamics of a target protein within cells using techniques like fluorescence microscopy. A fluorescent version of this compound could be synthesized by conjugating it to a fluorescent dye, likely via a linker to avoid disrupting the binding interaction with the target protein.
The table below outlines conceptual strategies for these advanced modifications.
Table 3: Conceptual Design of Probes Based on this compound
| Probe Type | Design Strategy | Potential Reactive Group / Fluorophore | Proposed Application |
|---|---|---|---|
| Affinity Label | Introduce a weakly reactive electrophile onto the scaffold. The core molecule acts as the recognition element. | Bromoacetamide, acrylamide, or fluoromethylketone. | Covalently label and identify the specific protein targets of the sulfonamide scaffold within a cell lysate (proteomics). |
| Photoaffinity Label | Incorporate a photo-activatable group that becomes reactive only when exposed to UV light. wikipedia.org | Diazirine or benzophenone. | Provides greater control over the covalent labeling event, reducing non-specific binding before target engagement. |
| Fluorescent Probe | Covalently attach a fluorescent dye to a non-essential position on the molecule, often via a flexible linker. | Coumarin, BODIPY, or Rhodamine. | Visualize the subcellular localization of the target enzyme in living cells via fluorescence microscopy. |
| Clickable Probe | Introduce a bioorthogonal handle (e.g., an azide (B81097) or alkyne) for use in "click chemistry". | Terminal alkyne or azide group. | Tag biological targets in a live cell, followed by reaction with a fluorescent or biotinylated reporter molecule for visualization or purification. |
These proposed modifications represent rational next steps in leveraging the this compound scaffold, transforming it from a simple synthetic building block into a powerful instrument for biomedical research.
Future Directions and Emerging Research Opportunities
Development of Next-Generation Synthetic Methodologies for N-(2,6-dichlorophenyl)ethane-1-sulfonamide Analogues
The core structure of this compound provides a versatile platform for the synthesis of a diverse library of analogues. Future research will likely focus on developing more efficient, sustainable, and varied synthetic strategies to access these derivatives.
One promising direction is the application of modern cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used for the synthesis of N-aryl sulfonamides. researchgate.net The development of novel catalyst systems, including those based on other transition metals like copper and iron, could offer milder reaction conditions and broader substrate scope. researchgate.net The use of magnetic nanocatalysts, such as CuFe2O4@SiO2, is another innovative approach that allows for easy separation and recycling of the catalyst, contributing to greener and more cost-effective synthetic processes. acs.org
Furthermore, combinatorial chemistry approaches, coupled with robust and widely used reactions in medicinal chemistry like N-functionalization using amide/sulfonamide formation, Buchwald-Hartwig cross-coupling, SNAr (nucleophilic aromatic substitution), and reductive amination, can be employed to systematically generate large libraries of this compound analogues. azolifesciences.com This modular platform would enable the rapid exploration of the chemical space around the core scaffold, facilitating the identification of compounds with enhanced or novel properties.
The synthesis of isotopically labeled analogues of this compound also represents a valuable future direction. These labeled compounds would be instrumental in mechanistic studies, allowing for the precise tracking of the molecule in biological systems and aiding in the elucidation of its metabolic fate and mechanism of action.
A key aspect of developing next-generation synthetic methodologies will be the focus on creating three-dimensional (3-D) diversity in the analogue libraries. Fragment-based drug discovery (FBDD) principles can be applied to design and synthesize novel bifunctional building blocks that can be systematically and programmably elaborated from the two-dimensional (2-D) this compound scaffold into more complex 3-D structures. azolifesciences.com
High-Throughput Screening for Novel In Vitro Biological Activities and Target Identification
While the parent compound may have known biological activities, its vast chemical space of analogues remains largely unexplored. High-throughput screening (HTS) offers a powerful and efficient strategy to rapidly assess large libraries of this compound derivatives for novel in vitro biological activities and to identify their molecular targets. nih.govnih.gov
HTS campaigns can be designed to screen for a wide range of therapeutic potentials. For instance, given the prevalence of the sulfonamide moiety in anticancer agents, screening against a panel of cancer cell lines is a logical starting point. rug.nlnih.gov Studies have shown that sulfonamide derivatives can exhibit significant cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancer cells. rug.nluchile.cl The use of immortalized cell lines in differentiated states, such as myocardial, skeletal muscle, or nerve cell lines, can also be employed to test for more specific biological effects. nih.gov
Beyond cancer, HTS can be utilized to explore other potential therapeutic applications. The well-established antibacterial properties of sulfonamides suggest that screening against a diverse panel of pathogenic bacteria, including resistant strains, could lead to the discovery of new antibiotic leads. rsc.org Furthermore, screening for inhibitory activity against specific enzymes, such as carbonic anhydrases, proteases, or kinases, could reveal novel mechanisms of action and therapeutic targets. nih.gov For example, novel sulfonamide derivatives have been evaluated for their inhibitory activity against enzymes like α-glucosidase and α-amylase, suggesting potential applications in diabetes treatment. acs.org
The identification of active compounds from HTS would be followed by target deconvolution studies to pinpoint the specific proteins or pathways they modulate. This can be achieved through a combination of techniques, including affinity chromatography, proteomic profiling, and genetic approaches. The data generated from these HTS campaigns will be invaluable for establishing structure-activity relationships (SAR) and guiding the rational design of more potent and selective analogues.
| Potential HTS Assays for this compound Analogues | Example Cell Lines/Targets | Therapeutic Area |
| Cytotoxicity Assays | MCF-7, MDA-MB-231, HeLa, A549 | Oncology |
| Antibacterial Susceptibility Testing | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Infectious Diseases |
| Enzyme Inhibition Assays | Carbonic Anhydrases, Proteases, Kinases, α-Glucosidase, α-Amylase | Various (e.g., Glaucoma, Oncology, Diabetes) |
| Receptor Binding Assays | G-protein coupled receptors (GPCRs), Nuclear receptors | Various |
| Gene Expression Profiling | Various cell lines | Target Identification & Mechanism of Action |
Advanced Computational Approaches for Rational Design and Mechanism Prediction
In conjunction with synthetic and screening efforts, advanced computational approaches are poised to play a pivotal role in the rational design and mechanistic understanding of this compound analogues. Molecular modeling techniques can provide deep insights into the interactions of these compounds with biological targets, thereby guiding the design of new derivatives with improved affinity and selectivity.
Molecular docking simulations are a powerful tool to predict the binding modes and affinities of sulfonamide derivatives to the active sites of target proteins. uchile.cl For instance, docking studies have been successfully employed to understand the interactions of sulfonamides with enzymes like dihydropteroate (B1496061) synthase (DHPS) in bacteria and various human carbonic anhydrase isoforms. mdpi.com These studies can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that are crucial for binding, providing a structural basis for the observed biological activity.
Beyond static docking, molecular dynamics (MD) simulations can be used to explore the conformational flexibility of both the ligand and the target protein, offering a more dynamic and realistic picture of the binding process. uchile.cl MD simulations can help to assess the stability of the ligand-protein complex over time and to calculate binding free energies, which can be used to rank potential drug candidates.
Quantitative structure-activity relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structures of the this compound analogues with their biological activities. These models can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large virtual libraries and prioritizing the synthesis of the most promising candidates.
Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues. nih.gov This early-stage in silico assessment can help to identify compounds with potential liabilities, such as poor bioavailability or off-target toxicity, thereby reducing the attrition rate in later stages of drug development. The combination of these computational approaches will enable a more focused and efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of new and improved therapeutic agents.
Exploration of Non-Biological Academic Applications for the this compound Scaffold
While the primary focus of research on sulfonamides has been in the biological and medicinal fields, the unique chemical properties of the this compound scaffold suggest its potential for a range of non-biological academic applications. The presence of the sulfonamide group, the aromatic rings, and the reactive chlorine atoms opens up possibilities for its use in materials science, catalysis, and as a versatile building block in organic synthesis.
In the realm of materials science, the sulfonamide moiety is known to participate in hydrogen bonding, which can be exploited for the design of self-assembling materials and supramolecular structures. The rigid dichlorophenyl group can impart specific packing arrangements in the solid state, potentially leading to materials with interesting optical or electronic properties. The investigation of the crystal engineering of this compound and its derivatives could lead to the development of novel crystalline materials with tailored properties.
The sulfonamide scaffold can also serve as a ligand for metal catalysts. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with various metal centers, and the electronic properties of the ligand can be tuned by modifying the substituents on the aromatic rings. This could lead to the development of novel catalysts for a variety of organic transformations. For example, palladium-catalyzed reactions have been used for the synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides, highlighting the potential of this scaffold in asymmetric catalysis.
Q & A
Q. What are the common synthetic routes for N-(2,6-dichlorophenyl)ethane-1-sulfonamide, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, 2,6-dichloroaniline can react with ethanesulfonyl chloride in a basic medium (e.g., pyridine or triethylamine) to form the sulfonamide. Optimization involves controlling stoichiometry, temperature (0–5°C to prevent side reactions), and solvent choice (e.g., dichloromethane or THF). Post-synthesis purification via recrystallization (ethanol is common) ensures purity, as demonstrated in analogous sulfonamide syntheses .
Q. What analytical techniques are critical for confirming the structure of this compound?
Key techniques include:
- X-ray crystallography : Single-crystal diffraction (e.g., using an Oxford Diffraction Xcalibur diffractometer) provides precise bond lengths and angles. For example, dihedral angles between aromatic rings (e.g., 79.7° in related structures) confirm spatial arrangements .
- Spectroscopy : FT-IR verifies sulfonamide S=O and N-H stretches (~1350 cm⁻¹ and ~3300 cm⁻¹). NMR (¹H/¹³C) identifies aromatic protons (δ 7.2–7.5 ppm) and methylene groups (δ 3.5–4.0 ppm) .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months) with periodic HPLC monitoring. For long-term storage, -20°C under inert atmosphere (argon) is recommended to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What computational methods are effective for modeling the electronic properties and intermolecular interactions of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electron distribution and reactive sites. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, Cl···Cl contacts), which influence crystal packing. For example, NH···O hydrogen bonds form C(4) chains in crystals, as seen in related sulfonamides .
Q. How should researchers resolve contradictions in crystallographic data refinement for this compound?
Use dual refinement strategies:
Q. What experimental approaches link the molecular structure of this compound to its physicochemical properties?
Correlate structural features (e.g., planarity of the sulfonamide core) with solubility and thermal stability. Thermogravimetric analysis (TGA) reveals decomposition temperatures (~200–250°C), while X-ray diffraction identifies packing efficiency (e.g., layered chains via H-bonds) that impacts melting behavior .
Q. How do solvent polarity and reaction time influence the yield of this compound in scalable syntheses?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 2,6-dichloroaniline, improving yields (>80%). Prolonged reaction times (>24 hrs) in refluxing THF reduce byproducts (e.g., disubstituted derivatives). Microwave-assisted synthesis (100°C, 30 mins) offers a high-yield alternative .
Q. What role do intermolecular interactions play in the crystal lattice of this compound, and how can they be manipulated?
NH···O hydrogen bonds dominate the supramolecular architecture, forming 1D chains. To modify packing, introduce co-crystallizing agents (e.g., carboxylic acids) or vary crystallization solvents (e.g., acetone vs. ethanol). This alters dihedral angles and melting points, as shown in analogous benzamide derivatives .
Q. How can solvent effects be systematically studied in the synthesis and recrystallization of this compound?
Use Hansen solubility parameters to screen solvents. For recrystallization, ethanol produces needle-like crystals (slow evaporation), while acetone yields block-shaped crystals (rapid cooling). Solvent polarity indices correlate with crystal morphology and purity, validated by PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
